molecular formula C6H9NO2 B1268282 2-Furanmethanol, 5-(aminomethyl)- CAS No. 88910-22-9

2-Furanmethanol, 5-(aminomethyl)-

Cat. No. B1268282
CAS RN: 88910-22-9
M. Wt: 127.14 g/mol
InChI Key: AMANOVBJYCBOPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Furanmethanol, 5-(aminomethyl)-, and related furan derivatives primarily involves the conversion of plant biomass into 5-Hydroxymethylfurfural (HMF) and its subsequent transformations. One pivotal approach is the dehydration of sugars from lignocellulosic biomass, where HMF serves as a key intermediate for generating a wide array of furan-based chemicals, including 2,5-furandicarboxylic acid, 2,5-diformylfuran, and 2,5-bis(aminomethyl)furan, among others (Chernyshev, Kravchenko, & Ananikov, 2017).

Scientific Research Applications

Application 1: Preparation of AMF by Direct Reductive Amination of 5-Hydroxymethylfurfural (HMF) with Aqueous Ammonia

  • Summary of the Application: AMF, widely used in medicinal chemistry, is usually synthesized by the reductive amination of furfural or HMF with ammonia . This study employed aqueous ammonia to synthesize AMF by the direct reductive amination of HMF using the non-noble metal Ni/SBA-15 catalyst .
  • Methods of Application: The Ni/SBA-15 catalyst displayed higher catalytic selectivity in the reductive amination of HMF to AMF compared to other precious metal catalysts, such as Ru/C, Pd/C, and Pt/C . The reaction temperature was a relatively mild 100 degrees C for 4 hours .
  • Results or Outcomes: The AMF yield of 89.8% was obtained . After the fifth cycle, an acceptable decrease in catalytic activity with 74.2% yield of AMF was observed .

Application 2: Direct Amination of Biomass-based Furfuryl Alcohol

  • Summary of the Application: A series of hydrotalcite-derived nickel catalysts were synthesized and employed for the direct amination of biomass-based furfuryl alcohol with NH3 via the hydrogen borrowing strategy .
  • Methods of Application: The effects of the Ni/Al molar ratio and calcination temperature of the NiAl hydrotalcite-like precursors on the performance of the NixAl-CT catalyst were investigated . The reaction conditions were 180°C and 0.4 MPa NH3 in 36 hours .
  • Results or Outcomes: An 84.1% yield of furfurylamine with complete conversion of furfuryl alcohol was obtained . The NixAl-600 catalyst also exhibited satisfactory performance toward another important biomass-related transformation of 5-(aminomethyl)-2-furanmethanol to 2,5-bis(aminomethyl)furan, with a yield of 70.5% .

Application 3: Direct Amination of Biomass-based Furfuryl Alcohol

  • Summary of the Application: A series of hydrotalcite-derived nickel catalysts were synthesized and employed for the direct amination of biomass-based furfuryl alcohol with NH3 via the hydrogen borrowing strategy .
  • Methods of Application: The effects of the Ni/Al molar ratio and calcination temperature of the NiAl hydrotalcite-like precursors on the performance of the NixAl-CT catalyst were investigated . The reaction conditions were 180°C and 0.4 MPa NH3 in 36 hours .
  • Results or Outcomes: An 84.1% yield of furfurylamine with complete conversion of furfuryl alcohol was obtained . The NixAl-600 catalyst also exhibited satisfactory performance toward another important biomass-related transformation of 5-(aminomethyl)-2-furanmethanol to 2,5-bis(aminomethyl)furan, with a yield of 70.5% .

Application 4: Highly Selective Synthesis of 2,5-bis(aminomethyl)furan

  • Summary of the Application: A bifunctional CuNiAlOx catalyst was developed for the one pot transformation of 5-(hydroxymethyl)furfural (5-HMF) into 2,5-bis(aminomethyl)furan (BAF) using a two-stage reaction process .
  • Methods of Application: Cu4Ni1Al4Ox was found to be the most effective catalyst for this reaction .
  • Results or Outcomes: BAF was obtained in 85.9% yield . This result could promote controllable conversion and utilization of biomass resource .

Application 5: Synthesis of Biofuels and Renewable Chemicals

  • Summary of the Application: The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated . Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .
  • Methods of Application: The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials . Particular emphasis has been attributed to using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
  • Results or Outcomes: This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

Application 6: Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination

  • Summary of the Application: 5‐(Aminomethyl)‐2‐furanmethanol (AMF), used widely in medicinal chemistry, is usually synthesized by the reductive amination of furfural or 5‐hydroxymethylfurfural (HMF) with ammonia .
  • Methods of Application: The method involves the reductive amination of furfural or HMF with ammonia .
  • Results or Outcomes: The result is the production of 5‐(Aminomethyl)‐2‐furanmethanol (AMF), which is widely used in medicinal chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

An efficient NiAl hydrotalcite-derived nickel catalyst has been developed for the direct amination of biomass-based furfuryl alcohol and 5-(aminomethyl)-2-furanmethanol with NH3 via the “hydrogen borrowing” strategy . The synergistic catalysis of Ni0 and Alδ±Al-Oδ− site was of vital importance for the amination of alcohols into corresponding primary amines .

properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANOVBJYCBOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332277
Record name 2-Furanmethanol, 5-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanmethanol, 5-(aminomethyl)-

CAS RN

88910-22-9
Record name 2-Furanmethanol, 5-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(aminomethyl)furan-2-yl]methanol
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